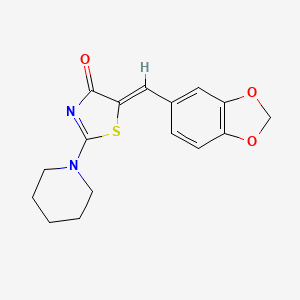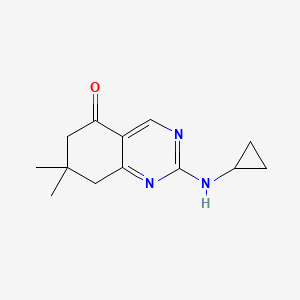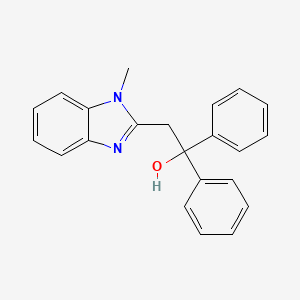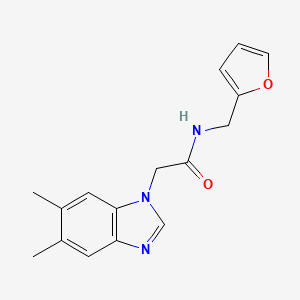
5-(1,3-benzodioxol-5-ylmethylene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-benzodioxol-5-ylmethylene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as benzodioxolylmethylene-piperidinyl-thiazolone and is synthesized through a complex chemical process. In We will also list future directions for research on this compound.
Mecanismo De Acción
The mechanism of action of 5-(1,3-benzodioxol-5-ylmethylene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the GABAergic, dopaminergic, and serotonergic systems. This compound has also been found to inhibit the activity of certain enzymes and proteins that are involved in inflammatory and oxidative stress pathways.
Biochemical and Physiological Effects:
5-(1,3-benzodioxol-5-ylmethylene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one has been found to produce a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which can contribute to the development of various diseases. This compound has also been found to modulate the activity of certain neurotransmitters, which can affect mood, behavior, and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(1,3-benzodioxol-5-ylmethylene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one in laboratory experiments is its potential therapeutic applications. This compound has been found to possess a range of pharmacological properties, which makes it a promising candidate for the development of new drugs. However, one of the main limitations of using this compound in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for research on 5-(1,3-benzodioxol-5-ylmethylene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one. One area of research is the development of new drugs based on this compound for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of this compound, which can provide insights into its therapeutic potential. Additionally, future research can focus on the optimization of the synthesis process for this compound, which can make it more accessible for laboratory experiments.
Métodos De Síntesis
The synthesis of 5-(1,3-benzodioxol-5-ylmethylene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2-(1-piperidinyl)thiazol-4(5H)-one with 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde in the presence of a base. This reaction results in the formation of an intermediate compound, which is then treated with an acid to yield the final product.
Aplicaciones Científicas De Investigación
5-(1,3-benzodioxol-5-ylmethylene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one has shown potential therapeutic applications in various scientific research studies. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been investigated for its potential use as an anti-cancer agent.
Propiedades
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-piperidin-1-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c19-15-14(22-16(17-15)18-6-2-1-3-7-18)9-11-4-5-12-13(8-11)21-10-20-12/h4-5,8-9H,1-3,6-7,10H2/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQMKUXWDVMKJF-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=O)C(=CC3=CC4=C(C=C3)OCO4)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5732504.png)




![N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5732541.png)


![N-[2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5732554.png)

![2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5732578.png)

